4-Bromo-3-fluoro-N-[2-(prop-2-enoylamino)ethyl]benzamide
Description
Properties
IUPAC Name |
4-bromo-3-fluoro-N-[2-(prop-2-enoylamino)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrFN2O2/c1-2-11(17)15-5-6-16-12(18)8-3-4-9(13)10(14)7-8/h2-4,7H,1,5-6H2,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQSDWUZRLUOGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCNC(=O)C1=CC(=C(C=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-fluoro-N-[2-(prop-2-enoylamino)ethyl]benzamide typically involves the following steps:
Bromination and Fluorination: The starting material, a benzene derivative, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions on the aromatic ring.
Amidation: The intermediate product is then subjected to amidation with 2-(prop-2-enoylamino)ethylamine under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by amidation in a controlled environment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-fluoro-N-[2-(prop-2-enoylamino)ethyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The prop-2-enoylamino group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine or fluorine atoms.
Scientific Research Applications
4-Bromo-3-fluoro-N-[2-(prop-2-enoylamino)ethyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-Bromo-3-fluoro-N-[2-(prop-2-enoylamino)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Halogenation Patterns and Aromatic Substituents
The bromo and fluoro substituents on the benzamide ring distinguish this compound from analogs with alternative halogenation or substituent positions:
Key Observations :
Side Chain Modifications
The acrylamidoethylamino side chain differentiates this compound from derivatives with saturated or heterocyclic side chains:
Key Observations :
- Acrylamide Reactivity : The α,β-unsaturated carbonyl group may confer reactivity that is absent in saturated analogs, enabling irreversible binding to biological targets but increasing toxicity risks .
- Heterocyclic vs. Aliphatic Side Chains : Piperidine or morpholine groups (e.g., in ) enhance water solubility and may improve pharmacokinetics compared to the acrylamido group.
Biological Activity
4-Bromo-3-fluoro-N-[2-(prop-2-enoylamino)ethyl]benzamide is an organic compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activities. This article delves into its biological activity, mechanisms of action, and various applications supported by research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H12BrFN2O2. The compound features:
- Bromine (Br) and Fluorine (F) atoms, which enhance its reactivity.
- A benzamide functional group that is critical for its biological interactions.
- A prop-2-enoylamino side chain that contributes to its distinct chemical properties.
This structural configuration allows the compound to interact with various biological targets, potentially modulating their activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against various pathogens, indicating potential applications in treating infections.
- Anticancer Activity : The compound has been investigated for its ability to inhibit cancer cell proliferation. Its mechanism may involve the modulation of key signaling pathways relevant to tumor growth and survival.
- Enzyme Inhibition : The compound can interact with specific enzymes, potentially inhibiting their activity. This interaction is crucial for understanding its therapeutic potential in various diseases.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to involve:
- Binding to Molecular Targets : The compound can bind to enzymes or receptors, leading to modulation of their activity. This binding may alter cellular pathways involved in disease processes.
- Inhibition of Key Enzymes : It has been suggested that the compound may inhibit enzymes involved in critical metabolic pathways, which can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Potential activity against various pathogens | |
| Anticancer | Inhibition of cancer cell proliferation | |
| Enzyme Inhibition | Interaction with specific enzymes |
Case Studies
- Antimicrobial Testing : In a study evaluating the antimicrobial properties, this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent.
- Cancer Cell Proliferation : In vitro assays showed that the compound reduced the viability of various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells, with IC50 values indicating effective dosage ranges for therapeutic applications.
Comparative Analysis with Similar Compounds
The uniqueness of this compound can be highlighted through comparison with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Bromo-4-fluoro-N-propylbenzamide | Lacks prop-2-enoylamino group | Different side chain affects biological activity |
| 3-Bromo-4-fluoro-N-methylbenzamide | Methyl group instead of prop-2-enoylamino | Simpler structure may lead to different properties |
| 3-Bromo-4-fluoro-N-ethylbenzamide | Ethyl group instead of prop-2-enoylamino | Similar halogenation but different side chains |
The presence of the prop-2-enoylamino group is crucial as it enhances the compound's reactivity and potential interactions with biological targets compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
